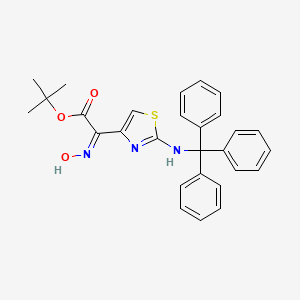
(Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a tritylamino group, and a hydroxyimino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Tritylamino Group: The tritylamino group can be introduced via a nucleophilic substitution reaction where a trityl chloride reacts with an amine precursor.
Formation of the Hydroxyimino Group: The hydroxyimino group can be formed by the reaction of a suitable oxime precursor with a tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyimino group can undergo oxidation to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The tritylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties such as antimicrobial or anticancer activity.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyimino group could participate in hydrogen bonding or other interactions with biological targets, while the tritylamino group could influence the compound’s overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Tritylamino Compounds: Compounds with tritylamino groups.
Hydroxyimino Compounds: Compounds with hydroxyimino functional groups.
Uniqueness
(Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is unique due to the combination of these functional groups, which can impart distinct chemical and biological properties. The presence of the hydroxyimino group, in particular, can influence its reactivity and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C28H27N3O3S |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
tert-butyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C28H27N3O3S/c1-27(2,3)34-25(32)24(31-33)23-19-35-26(29-23)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,33H,1-3H3,(H,29,30)/b31-24- |
InChI-Schlüssel |
VGZLGVIPILMKBX-QLTSDVKISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


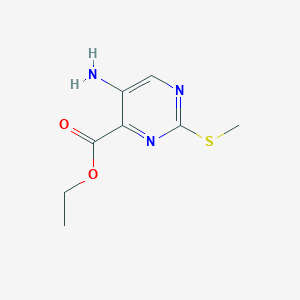
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
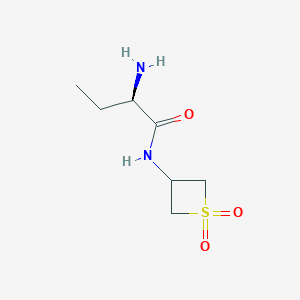
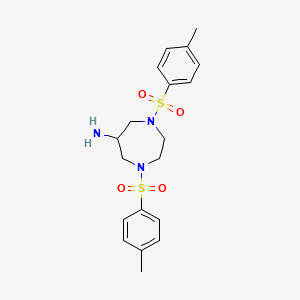
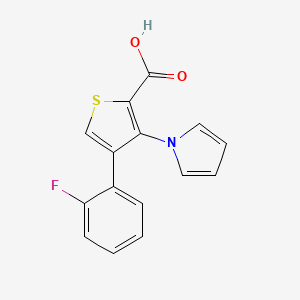

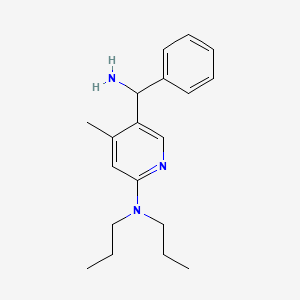
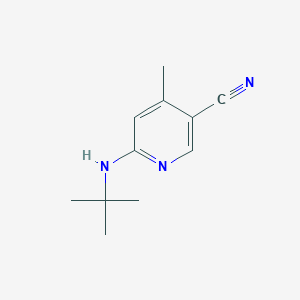

![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13002928.png)
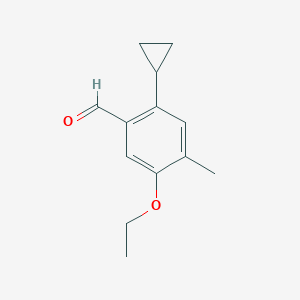
![2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13002952.png)
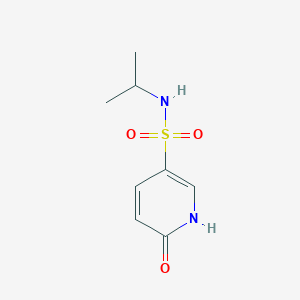
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)
